Cas no 852868-19-0 (1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine)

1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine is a specialized heterocyclic compound featuring a benzothiophene core linked to a piperazine moiety via a carbonyl bridge, further functionalized with a phenylvinylsulfonyl group. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease modulators. The tetrahydrobenzothiophene segment enhances lipophilicity and metabolic stability, while the sulfonyl group offers versatility for further derivatization. Its well-defined stereochemistry and rigid framework make it a valuable intermediate in targeted drug discovery, particularly for CNS or oncology-related targets. The compound's synthetic accessibility and modular design facilitate structure-activity relationship studies.
1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine structure
852868-19-0 structure
Product name:1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
CAS No:852868-19-0
MF:C22H26N2O3S2
MW:430.583443164825
CID:6472167
PubChem ID:6212210

1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Z29527883
    • EN300-26616181
    • 852868-19-0
    • 1-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
    • 1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
    • Inchi: 1S/C22H26N2O3S2/c1-17-7-8-20-19(15-17)16-21(28-20)22(25)23-10-12-24(13-11-23)29(26,27)14-9-18-5-3-2-4-6-18/h2-6,9,14,16-17H,7-8,10-13,15H2,1H3/b14-9+
    • InChI Key: QOKNRYODRLZSJR-NTEUORMPSA-N
    • SMILES: S1C(C(N2CCN(CC2)S(/C=C/C2C=CC=CC=2)(=O)=O)=O)=CC2=C1CCC(C)C2

Computed Properties

  • Exact Mass: 430.13848504g/mol
  • Monoisotopic Mass: 430.13848504g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 94.3Ų

1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26616181-0.05g
1-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine
852868-19-0 95.0%
0.05g
$212.0 2025-03-20

1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine Related Literature

Additional information on 1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine

Research Brief on 1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS: 852868-19-0)

In recent years, the compound 1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS: 852868-19-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features combining a benzothiophene core with a piperazine sulfonyl moiety, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

The synthesis of 1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine involves a multi-step process that has been optimized in recent studies. Key advancements include the use of palladium-catalyzed cross-coupling reactions to introduce the phenylethenesulfonyl group, enhancing both yield and purity. Researchers have also explored green chemistry approaches to minimize environmental impact, such as solvent-free conditions and catalytic recycling. These methodological improvements are critical for scaling up production while maintaining cost-effectiveness and sustainability.

Pharmacological evaluations of this compound have revealed its potent activity as a modulator of specific signaling pathways, particularly those involving kinase inhibition. Recent in vitro studies demonstrate its high affinity for targeting aberrant cellular proliferation, making it a candidate for oncology applications. Notably, the compound exhibits selective inhibition against certain cancer cell lines while showing minimal cytotoxicity toward normal cells, suggesting a favorable therapeutic window. Mechanistic studies further indicate that its activity is mediated through the disruption of protein-protein interactions critical for tumor survival.

In addition to its anticancer properties, 1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine has shown potential in addressing inflammatory and neurodegenerative diseases. Preclinical models of neuroinflammation have highlighted its ability to cross the blood-brain barrier and attenuate microglial activation, a key factor in diseases like Alzheimer's and Parkinson's. These findings are supported by molecular docking studies that predict strong interactions with inflammatory mediators such as COX-2 and TNF-α.

Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects require further investigation. Recent pharmacokinetic studies have begun to address these concerns, with formulations incorporating nanoparticle carriers showing improved half-life and tissue distribution. Collaborative efforts between academic and industrial researchers are underway to optimize these parameters and advance the compound toward clinical trials.

In conclusion, 1-(5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)-4-(2-phenylethenesulfonyl)piperazine (CAS: 852868-19-0) represents a multifaceted therapeutic agent with applications spanning oncology, inflammation, and neurodegeneration. Continued research into its mechanism of action, coupled with innovative formulation strategies, will be essential for realizing its full potential. This brief underscores the importance of interdisciplinary collaboration in advancing such compounds from bench to bedside, offering valuable insights for researchers and stakeholders in the chemical biology and pharmaceutical sectors.

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd